

"2-(5-Bromo-2-hydroxyphenyl)acetic acid chemical properties"

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Compound of Interest

Compound Name: 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Cat. No.: B1289130

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An In-depth Technical Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic acid

This guide provides a comprehensive technical overview of **2-(5-Bromo-2-hydroxyphenyl)acetic acid**, a halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, spectroscopic characteristics, plausible synthetic routes, and reactivity profile. The information presented is grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.

Core Chemical and Physical Properties

2-(5-Bromo-2-hydroxyphenyl)acetic acid belongs to the class of substituted phenylacetic acids. Its structure incorporates three key functional groups that dictate its chemical behavior: a carboxylic acid moiety, a phenolic hydroxyl group, and a bromine atom on the aromatic ring. These features make it a versatile building block in organic synthesis.

The fundamental properties of this compound, alongside its related isomers for comparative context, are summarized below. Data is compiled from chemical databases and supplier information.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	2-(5-Bromo-2-hydroxyphenyl)acetic acid	2-(4-Bromo-2-hydroxyphenyl)acetic acid[2]	2-(2-Bromo-4-hydroxyphenyl)acetic acid[4][5]
CAS Number	38692-72-7[3]	1261497-72-6[2][6]	88491-44-5[4]
Molecular Formula	C ₈ H ₇ BrO ₃	C ₈ H ₇ BrO ₃	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol	231.04 g/mol [2]	231.05 g/mol [4]
IUPAC Name	2-(5-bromo-2-hydroxyphenyl)acetic acid	2-(4-bromo-2-hydroxyphenyl)acetic acid[2]	2-(2-bromo-4-hydroxyphenyl)acetic acid
Appearance	Expected to be a solid	Solid	Solid[5]
Melting Point	No data available	No data available	172-174 °C[4]
Boiling Point	No data available	No data available	394.6 °C (predicted) [5]
InChI Key	GIJMGBHHZPLOHP-UHFFFAOYSA-N (Isomer)	GIJMGBHHZPLOHP-UHFFFAOYSA-N[2]	DYIKUAMKHXANMT-UHFFFAOYSA-N[4][5]

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **2-(5-Bromo-2-hydroxyphenyl)acetic acid**. While specific experimental spectra for this exact isomer are not publicly available, a detailed prediction based on fundamental principles and data from analogous structures provides a reliable analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic and aliphatic protons.
 - Aromatic Region (δ 6.8-7.5 ppm): Three protons on the phenyl ring will appear as distinct signals. The proton ortho to the hydroxyl group (C6-H) is expected to be the most upfield due to the -OH group's electron-donating effect. The proton between the bromo and

carboxyl groups (C4-H) and the proton ortho to the bromo group (C6-H) will be further downfield. The coupling patterns (doublets and doublets of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

- Methylene Protons ($\delta \sim 3.5$ ppm): The two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid will appear as a singlet.
- Acidic Protons ($\delta > 10$ ppm): The carboxylic acid proton (-COOH) and the phenolic proton (-OH) will appear as broad singlets at the downfield end of the spectrum. Their exact chemical shifts are highly dependent on the solvent and concentration.
- ¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the molecule.
 - Carbonyl Carbon ($\delta \sim 170$ -175 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.
 - Aromatic Carbons ($\delta \sim 110$ -155 ppm): Six signals are expected. The carbon bearing the hydroxyl group (C2) will be significantly downfield (~ 155 ppm), while the carbon with the bromine atom (C5) will be upfield relative to an unsubstituted carbon (~ 110 -115 ppm).
 - Methylene Carbon ($\delta \sim 40$ ppm): The -CH₂- carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the compound's functional groups.

- O-H Stretching: A very broad and strong absorption band is predicted from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group.^{[7][8]} Superimposed on this may be a sharper, less broad peak around 3200-3600 cm⁻¹ from the phenolic O-H group.^[7]
- C=O Stretching: A strong, sharp absorption band is expected in the range of 1680-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid.^{[7][9]}
- C-O Stretching: Absorptions corresponding to the C-O stretching of the carboxylic acid and the phenol will appear in the fingerprint region, typically between 1210-1320 cm⁻¹.^[8]

- Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600 cm^{-1} region, indicative of the carbon-carbon stretching vibrations within the aromatic ring.[9]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode would be a highly effective technique for analyzing this molecule.

- Molecular Ion Peak: The primary observation would be the deprotonated molecule $[\text{M}-\text{H}]^-$. Given the molecular weight of 231.04 g/mol, this would appear at $m/z \sim 230$.
- Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for any bromine-containing fragment: one for the ^{79}Br -containing ion (M) and one for the ^{81}Br -containing ion (M+2).
- Fragmentation: A common fragmentation pathway would be the loss of CO_2 (44 Da) from the carboxylate anion, leading to a significant fragment ion.

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific documented synthesis for **2-(5-Bromo-2-hydroxyphenyl)acetic acid** is not readily found in foundational literature, a chemically sound pathway can be proposed starting from the commercially available 4-bromophenol. This multi-step synthesis leverages well-established organic reactions.

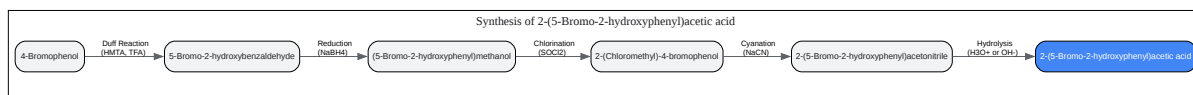
Causality Behind Experimental Choices: The chosen pathway begins with 4-bromophenol due to its availability and the correct positioning of the bromine atom relative to the hydroxyl group. The Duff reaction is selected for its reliability in ortho-formylating phenols. Subsequent steps are standard transformations to build the acetic acid side chain, chosen for their high yields and predictable outcomes.

Step-by-Step Protocol:

- Ortho-Formylation (Duff Reaction):

- To a solution of 4-bromophenol (1 equivalent) in trifluoroacetic acid, add hexamethylenetetramine (HMTA, ~1.5 equivalents) portion-wise while maintaining the temperature below 20°C.
- Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
- Hydrolyze the resulting iminium intermediate by adding aqueous HCl and heating the mixture.
- Extract the product, 5-bromo-2-hydroxybenzaldehyde, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
- Reduction to Benzyl Alcohol:
 - Dissolve the 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in methanol or ethanol.
 - Cool the solution in an ice bath and add sodium borohydride (NaBH_4 , ~1.1 equivalents) portion-wise.
 - Stir the reaction for 1-2 hours, allowing it to warm to room temperature.
 - Quench the reaction by carefully adding dilute HCl until the solution is acidic.
 - Extract the product, (5-bromo-2-hydroxyphenyl)methanol, with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.
- Conversion to Benzyl Chloride:
 - Dissolve the (5-bromo-2-hydroxyphenyl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM).
 - Cool the solution to 0°C and add thionyl chloride (SOCl_2 , ~1.2 equivalents) dropwise.
 - Stir the reaction at room temperature for several hours.

- Carefully remove the solvent and excess thionyl chloride under vacuum to yield the crude 2-(chloromethyl)-4-bromophenol. This intermediate is often used immediately in the next step without extensive purification due to its potential lachrymatory nature.
- Cyanation and Hydrolysis to Carboxylic Acid:
 - Dissolve the crude 2-(chloromethyl)-4-bromophenol in a polar aprotic solvent like DMSO or acetone.
 - Add sodium cyanide (NaCN, ~1.5 equivalents) and stir the mixture at an elevated temperature (e.g., 50-70°C).
 - After the formation of the benzyl cyanide intermediate is complete (monitored by TLC), add a strong aqueous base (e.g., NaOH solution) or acid (e.g., H₂SO₄ solution).
 - Heat the mixture under reflux for several hours to hydrolyze the nitrile to the carboxylic acid.
 - Cool the reaction mixture and acidify with concentrated HCl to a pH of ~1-2.
 - The final product, **2-(5-Bromo-2-hydroxyphenyl)acetic acid**, will precipitate and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.



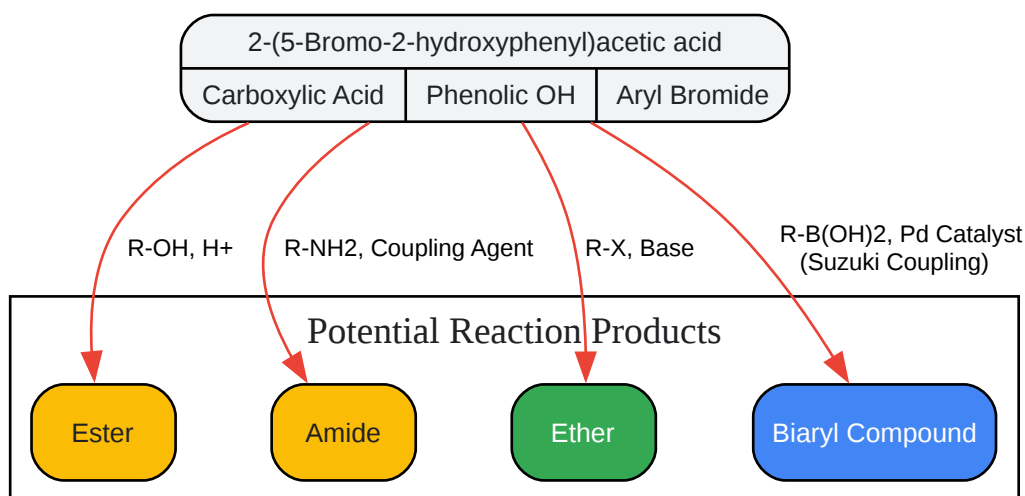
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Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile

The molecule's reactivity is governed by its three principal functional groups.

- **Carboxylic Acid:** This group can undergo standard transformations such as:
 - **Esterification:** Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) to form the corresponding ester.
 - **Amide Formation:** Activation with a coupling agent (e.g., DCC, EDC) followed by reaction with an amine to yield an amide.
 - **Reduction:** Can be reduced to the corresponding primary alcohol, 2-(5-bromo-2-hydroxyphenyl)ethanol, using strong reducing agents like LiAlH_4 .
- **Phenolic Hydroxyl Group:** The acidic nature of the phenol allows it to be deprotonated by a base. The resulting phenoxide is a potent nucleophile.
 - **Etherification (Williamson Synthesis):** Reaction with an alkyl halide in the presence of a base (e.g., K_2CO_3 , NaH) to form an ether.
 - **Esterification:** Can be acylated with an acid chloride or anhydride to form a phenyl ester.
- **Aromatic C-Br Bond:** The carbon-bromine bond is a key site for carbon-carbon bond formation via organometallic cross-coupling reactions.
 - **Suzuki Coupling:** Reaction with a boronic acid in the presence of a palladium catalyst to form a biaryl compound.
 - **Heck Coupling:** Palladium-catalyzed reaction with an alkene.
 - **Buchwald-Hartwig Amination:** Palladium-catalyzed coupling with an amine to form an aniline derivative.



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Caption: Key reaction pathways based on the compound's functional groups.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-(5-Bromo-2-hydroxyphenyl)acetic acid** is not widely available, data from structurally similar compounds, such as other brominated phenylacetic acids and hydroxyphenylacetic acids, can be used to infer its hazard profile.^[10]^[11]

- Potential Hazards:
 - Skin Irritation: Expected to cause skin irritation (H315).^[1]
 - Eye Irritation: Likely to cause serious eye irritation (H319).^[1]
 - Respiratory Irritation: May cause respiratory irritation if inhaled as a dust (H335).^[1]
 - Acute Toxicity: May be harmful if swallowed (H302).^[1]
- Handling:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[\[10\]](#)
- Avoid generating dust. Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.
 - Keep away from strong oxidizing agents and strong bases.

Potential Applications

Substituted phenylacetic acids are valuable intermediates in several fields of chemical research and development.

- **Pharmaceutical Synthesis:** The structural motif is present in various biologically active molecules. This compound could serve as a starting material or key intermediate for the synthesis of novel therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) or other targeted therapies.
- **Agrochemicals:** Phenylacetic acid derivatives are used in the development of herbicides and plant growth regulators.
- **Materials Science:** The functional groups allow for its incorporation into polymers or other advanced materials where specific electronic or physical properties are desired.

Conclusion

2-(5-Bromo-2-hydroxyphenyl)acetic acid is a multifunctional chemical compound with significant potential as a synthetic intermediate. Its properties are defined by the interplay of its carboxylic acid, phenolic hydroxyl, and aryl bromide moieties. A clear understanding of its spectroscopic characteristics, reactivity, and a plausible synthetic strategy, as outlined in this guide, provides a solid foundation for its effective use in research and development applications. Proper safety protocols, inferred from related structures, must be strictly followed during its handling and use.

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